molecular formula C7H9N3O2 B15323459 2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid

2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid

Cat. No.: B15323459
M. Wt: 167.17 g/mol
InChI Key: NXUXRXMMCSHELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group and a 1-methyl-1H-1,2,3-triazole moiety

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, through its triazole ring. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a 1,2,3-triazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Biological Activity

2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclopropanecarboxylic acid is a compound of interest due to its unique structural features, which include a cyclopropane ring and a triazole moiety. This compound has been investigated for its potential biological activities, particularly in medicinal chemistry. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N3O2C_8H_{11}N_3O_2, with a molecular weight of 165.19 g/mol. The structure features a cyclopropane ring bonded to a carboxylic acid group and a triazole ring, which is known for its biological activity.

PropertyValue
Molecular FormulaC₈H₁₁N₃O₂
Molecular Weight165.19 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to the triazole ring. Triazoles are known to interact with various biomolecules and can inhibit enzyme activities or modulate protein-protein interactions. For instance, the compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study focusing on cyclopropane amides found that derivatives showed anti-cancer and anti-proliferative activities against various human cancer cell lines . The mechanism often involves the inhibition of key signaling pathways that promote cell growth and survival.

Antimicrobial Properties

Triazole derivatives have also been studied for their antimicrobial effects. The unique structure of this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that similar triazole-containing compounds can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism . The inhibition of LDH is significant as it plays a role in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.
  • Binding Affinity : Research on related compounds has shown that triazole rings can effectively bind to target proteins involved in disease pathways. For example, studies have indicated that modifications to the triazole structure can lead to increased binding affinities for targets like Keap1–Nrf2 complexes .
  • Synthetic Approaches : The synthesis of this compound typically involves click chemistry methods which facilitate the formation of the triazole ring under mild conditions. This synthetic versatility allows for the exploration of various derivatives with potentially enhanced biological activities.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(1-methyltriazol-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c1-10-3-6(8-9-10)4-2-5(4)7(11)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

NXUXRXMMCSHELY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2CC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.